

Addressing XRD peak overlap in Al-Ni alloy analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trialuminium pentanickel*

Cat. No.: *B15446520*

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Technical Support Center: Al-Ni Alloy XRD Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to X-ray Diffraction (XRD) analysis of Aluminum-Nickel (Al-Ni) alloys, with a specific focus on resolving peak overlap.

Frequently Asked Questions (FAQs)

Q1: I see overlapping peaks in my Al-Ni alloy XRD pattern. What are the common phases and reasons for this?

A1: Peak overlap in Al-Ni alloys is common due to the presence of multiple intermetallic phases with similar crystal structures and lattice parameters. Common phases that form during alloying include Al_3Ni , Al_3Ni_2 , and AlNi . For example, significant overlap can occur between the peaks of Al and Al_3Ni , as well as between Al_3Ni and Al_3Ni_2 .^{[1][2]} This is especially prevalent in multi-phase samples where numerous diffraction peaks are present in close proximity.

Q2: Which specific peaks from Al-Ni phases are known to overlap?

A2: Based on experimental data, here are some examples of known overlapping peaks in the Al-Ni system when using $\text{Cu K}\alpha$ radiation:

Phase	Peak (2θ)	Overlapping Phase(s)	Overlapping Peak (2θ)
Al	~44.7°	Al ₃ Ni	~44.6°
Al	~65.0°	Al ₃ Ni	~65.0°
Al ₃ Ni	~44.6°	Al ₃ Ni ₂	~44-45°

Note: Peak positions can shift slightly due to factors like solid solution effects and instrumental parameters.

Q3: What is the primary method to resolve overlapping XRD peaks in Al-Ni alloys?

A3: The most powerful and widely recommended method for resolving heavily overlapping peaks in XRD patterns of multiphase materials like Al-Ni alloys is Rietveld refinement.^[3] This technique uses a least-squares approach to fit a calculated theoretical diffraction pattern to your experimental data.^[3] It can effectively deconvolute complex patterns by considering the crystal structures of all constituent phases.^[3]

Q4: What software can I use for Rietveld refinement and peak deconvolution?

A4: Several software packages are available for Rietveld refinement and peak fitting. Some are commercial while others are open-source. Commonly used software includes:

- Commercial: HighScore Plus (Malvern Panalytical), JADE (MDI), TOPAS (Bruker)^[4]
- Open-Source/Free: GSAS-II, PROFEX, FullProf Suite^[4]

For simpler peak deconvolution without full structural refinement, software like OriginLab can be used to fit various peak shapes (e.g., Gaussian, Lorentzian) to the overlapping profiles.

Troubleshooting Guides

Guide 1: Poor Quality XRD Data Obscuring Peak Analysis

Problem: My XRD pattern has a high background, low intensity, and broad peaks, making it difficult to even identify potential overlaps.

Solution Workflow:

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References

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- 2. pubs.acs.org [pubs.acs.org]
- 3. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 4. Growth Kinetics of the Selected Intermetallic Phases in Ni/Al/Ni System with Various Nickel Substrate Microstructure - PMC [pmc.ncbi.nlm.nih.gov]
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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com